6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the class of imidazopyridazines This compound is characterized by its fused ring structure, which includes an imidazole ring and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine can be achieved through various synthetic routes. One common method involves the ring transformation of oxazoles to fused imidazoles. This process includes the reaction of lithiated 2-methyl-4,5-diphenyloxazole with the methyl enol ether of an α-bromo ketone, followed by hydrolysis . The resulting γ-keto-oxazoles are then treated with hydrazine hydrate in acetic acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: Another fused heterocyclic compound with similar structural features.
7,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6-one: A related compound with a different ring fusion pattern.
Uniqueness
6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine is unique due to its specific ring structure and the presence of methyl and diphenyl groups
Properties
CAS No. |
89004-11-5 |
---|---|
Molecular Formula |
C19H17N3 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
6-methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C19H17N3/c1-14-12-13-17-20-18(15-8-4-2-5-9-15)19(22(17)21-14)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3 |
InChI Key |
GZTMIHQPIIGIJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.